cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Description
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol (CAS: 25432-12-6) is a chiral 1,3-dioxolane derivative featuring two hydroxymethyl groups at the 4,5-positions and two methyl substituents at the 2,2-positions. Its molecular formula is C₇H₁₄O₄ (MW: 162.19 g/mol), and it is typically stored at 2–8°C .
Properties
IUPAC Name |
[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetal Formation (Ketalization)
- The vicinal diol (glycerol) reacts with 2-propanal dimethyl acetal under acidic catalysis.
- Tosic acid protonates the acetal oxygen, facilitating nucleophilic attack by the diol hydroxyl groups.
- This leads to ring closure forming the 1,3-dioxolane ring with two methyl groups at the 2-position (2,2-dimethyl substitution).
- Methanol is released as a by-product and removed continuously to shift equilibrium toward product formation.
Alternative Approaches and Industrial Preparations
Use as Chiral Intermediate
- The compound is often prepared as a chiral intermediate for asymmetric synthesis.
- Enantiomerically pure forms (e.g., (4S,5S) or (4R,5R) isomers) can be obtained by stereoselective synthesis or resolution techniques.
- These forms are valuable for preparing chiral ligands or auxiliaries in organic synthesis.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Solvent-free green synthesis | USP Kosher glycerol, 2-propanal dimethyl acetal, tosic acid, aluminum isopropylate | Reflux 68–72 °C, 2–6 h, solvent-free | Intermediate: 99.3% yield; final product high yield | Eco-friendly, high yield, minimal solvent use |
| Acid-catalyzed ketalization with mineral acids (traditional) | Glycerol, acetone, mineral acid catalyst | Reflux, solvent or solvent-free | Moderate to high yield | Less eco-friendly, mineral acid corrosion risk |
| Stereoselective synthesis for chiral isomers | Chiral starting materials or resolution steps | Controlled temperature, chiral catalysts | High enantiomeric excess | Used for chiral ligand/intermediate production |
Research Findings and Analytical Data
- The solvent-free method demonstrates superior productivity and environmental compatibility compared to traditional methods using mineral acids and solvents.
- Analytical techniques such as potassium permanganate titration confirm complete protection of vicinal hydroxyl groups during intermediate formation.
- Purification by ether washing and vacuum distillation ensures removal of impurities and by-products.
- The final product’s stereochemistry is confirmed by optical rotation and spectroscopic methods (NMR, IR), consistent with the cis configuration.
Chemical Reactions Analysis
Types of Reactions
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted dioxolane compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
Intermediate for Synthesis
Cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol serves as a key intermediate in the preparation of various compounds:
- Pheromones : It is utilized in synthesizing (6Z)-cis-9S,10R-epoxy-nonadecene, which is a female sex pheromone of the elm spanworm. This application highlights its significance in ecological chemistry and pest management .
- Chiral Ligands : The compound can be reacted with phosphorochloridite to prepare chiral diphosphite ligands. These ligands are crucial in asymmetric synthesis and catalysis, which are essential for producing enantiomerically pure compounds .
Bio-Based Solvent Development
Recent studies have highlighted the potential of this compound as a bio-based solvent. The development of sustainable solvents is driven by the need to reduce toxicity and environmental impact:
- Case Study on Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl Carbonate : This study illustrates the challenges and methodologies involved in developing bio-based solvents derived from glycerol. The compound can be synthesized through a series of steps that include computational modeling and experimental validation of solubility parameters . Although promising as a green solvent, it emphasizes that being bio-derived alone does not guarantee functional proficiency or safety .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives
Key Observations:
- Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound enhance steric hindrance, favoring enantioselective catalysis, whereas phenyl or ester substituents (e.g., in ) modulate electronic properties for bioactivity .
- Chirality : The cis-configuration in the target compound preserves chirality from natural precursors (e.g., L-tartaric acid), critical for asymmetric synthesis .
Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives
Note: While the target compound itself lacks reported antimicrobial activity, its derivatives (e.g., TADDOL) are non-bioactive but critical in catalysis. In contrast, ester-functionalized dioxolanes exhibit broad-spectrum antimicrobial effects .
Industrial and Commercial Aspects
Table 3: Pricing and Availability
| Compound | Price (USD/g) | Availability | Supplier | Reference |
|---|---|---|---|---|
| This compound | 32 | Made-to-order | CymitQuimica | |
| Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | N/A | Typically in stock | — |
Note: The target compound’s made-to-order status reflects niche applications, whereas antimicrobial dioxolanes are often stock items due to broader utility .
Biological Activity
(cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Properties
(this compound is a dioxolane derivative characterized by its unique structural features. The compound's molecular formula is , and it exhibits properties typical of polyfunctional alcohols and ethers.
2. Synthesis Methods
The synthesis of (this compound can be achieved through various methods, including:
- Diastereoselective reactions : Utilizing chiral diols and aldehydes to form dioxolanes with high enantiomeric excess.
- Acetalization reactions : Involving the reaction of salicylaldehyde with diols under catalytic conditions to yield dioxolane derivatives .
3.1 Antiviral Activity
Recent studies have highlighted the potential of dioxolane derivatives as inhibitors of viral proteases. Specifically, research indicated that derivatives of 2,2-dimethyl-1,3-dioxolane exhibited significant inhibitory effects on the human rhinovirus (HRV) 3C protease. One derivative showed an IC50 value of 2.50 µM against HRV 3C protease, suggesting its potential as a lead compound for developing antiviral agents .
3.2 Antibacterial and Antifungal Activity
The biological activity of various 1,3-dioxolane derivatives has been evaluated against a range of bacterial and fungal strains:
- Antibacterial Activity : Compounds derived from dioxolanes demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values between 625–1250 µg/mL against these pathogens .
- Antifungal Activity : The same compounds exhibited promising antifungal activity against Candida albicans, with effective concentrations noted in the range of 156.25–312.5 µg/mL for various dioxolane derivatives .
4. Research Findings Summary
The following table summarizes key findings related to the biological activities of (this compound and its derivatives:
Case Study: Synthesis and Evaluation of Dioxolanes
A notable study synthesized several dioxolane derivatives and assessed their biological activities. The results indicated that while some compounds were effective against specific bacterial strains, others displayed negligible activity. This variability underscores the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol via nucleophilic substitution reactions?
- Methodological Answer : The reaction typically involves protecting group strategies and stereochemical control. For example, sodium hydride in DMF can deprotonate the diol, enabling nucleophilic substitution with alkylating agents like hept-6-yn-1-yl methanesulfonate. Key parameters include maintaining anhydrous conditions, inert atmosphere (N₂), and precise stoichiometry (e.g., 1:1 molar ratio of diol to NaH) to minimize side reactions. Post-reaction quenching with water and purification via silica gel chromatography are critical for isolating the product in high yield (71% reported) .
Q. How is the stereochemical purity of cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol derivatives validated experimentally?
- Methodological Answer : Chiral resolution and enantiomeric excess (ee) are confirmed using HPLC with chiral stationary phases. For example, TADDOL derivatives synthesized from this compound exhibit >99.5% ee when analyzed via chiral HPLC . X-ray crystallography is also employed to confirm absolute configuration, as seen in titanium(IV) complexes derived from the diol .
Q. What are the common analytical techniques for characterizing intermediates in the synthesis of this compound?
- Methodological Answer :
- Elemental Analysis : Combustion analysis (C, H, N) ensures purity, with deviations <0.1% from theoretical values (e.g., C: 60.85% found vs. 60.79% calculated) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereoisomers and confirm substitution patterns. For example, methylene protons adjacent to the dioxolane ring appear as singlets (δ ~1.35 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 666.80 for C₄₇H₃₈O₄ derivatives) .
Advanced Research Questions
Q. How can cis-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol serve as a precursor for chiral ligands in asymmetric catalysis?
- Methodological Answer : The diol is functionalized to synthesize TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands. For example, reacting with Grignard reagents (e.g., naphthylmagnesium bromide) under inert conditions yields bis(naphthyl)methanol derivatives. These ligands form chiral aluminum complexes (e.g., with triethylaluminum) for enantioselective catalysis, such as in the synthesis of d-isopulegol (86% yield) .
Q. What strategies resolve contradictions in reaction yields when scaling up syntheses involving this compound?
- Methodological Answer : Discrepancies in yields (e.g., 71% vs. 17% for similar reactions) often stem from:
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may decompose sensitive intermediates.
- Temperature Control : Exothermic reactions require strict cooling (e.g., 0°C for Grignard additions) to prevent racemization .
- Workup Protocols : Slow quenching (e.g., 5-hour NH₄Cl addition) minimizes emulsion formation during extraction .
Q. How are computational methods integrated with experimental data to predict the reactivity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states in nucleophilic substitutions. For example, the steric bulk of tetraaryl groups in TADDOL derivatives lowers activation energy for enantioselective pathways. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) confirms computational predictions .
Q. What advanced crystallographic techniques elucidate the coordination geometry of metal complexes derived from this diol?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
